molecular formula C11H13F3N4 B11856764 2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine CAS No. 1707371-85-4

2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine

Cat. No.: B11856764
CAS No.: 1707371-85-4
M. Wt: 258.24 g/mol
InChI Key: OKGCQZMVWGAKHE-UHFFFAOYSA-N
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Description

2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine is a complex organic compound that features a trifluoromethyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds . This reaction involves the coupling of a boronic acid with a halogenated imidazo[4,5-b]pyridine derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in 2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for developing new therapeutic agents and advanced materials.

Properties

CAS No.

1707371-85-4

Molecular Formula

C11H13F3N4

Molecular Weight

258.24 g/mol

IUPAC Name

2-methyl-1-[6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-2-yl]propan-1-amine

InChI

InChI=1S/C11H13F3N4/c1-5(2)8(15)10-17-7-3-6(11(12,13)14)4-16-9(7)18-10/h3-5,8H,15H2,1-2H3,(H,16,17,18)

InChI Key

OKGCQZMVWGAKHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC2=C(N1)C=C(C=N2)C(F)(F)F)N

Origin of Product

United States

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